REACTION_SMILES
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[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[Cl:31][CH2:32][Cl:33].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30].[n:1]1[c:2]([CH2:7][NH:8][C:9]([CH:10]([C:11]([CH3:12])([CH3:13])[CH3:14])[NH:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])=[O:23])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([CH2:7][NH:8][C:9]([CH:10]([C:11]([CH3:12])([CH3:13])[CH3:14])[NH2:15])=[O:23])[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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CC(C)(C)OC(=O)NC(C(=O)NCc1ccccn1)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC(C(=O)NCc1ccccn1)C(C)(C)C
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Name
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CC(C)(C)C(N)C(=O)NCc1ccccn1
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Type
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product
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Smiles
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CC(C)(C)C(N)C(=O)NCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |